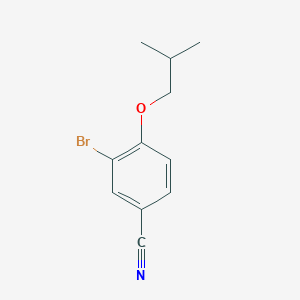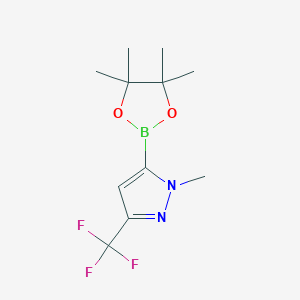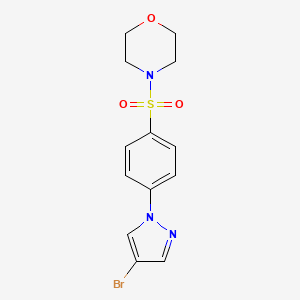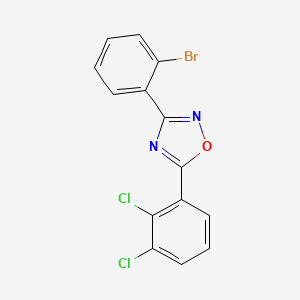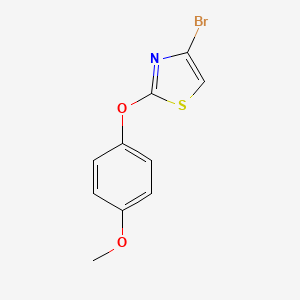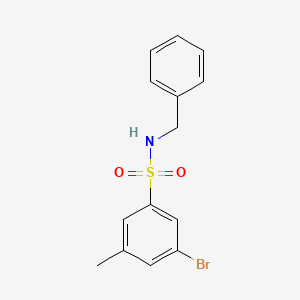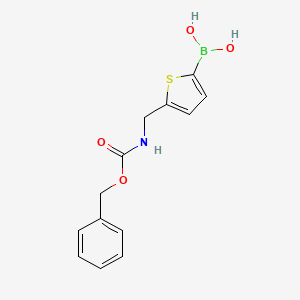![molecular formula C10H16N2S B1373188 [1-Méthyl-2-(thiophène-2-yl)pyrrolidin-3-yl]méthanamine CAS No. 1333696-69-7](/img/structure/B1373188.png)
[1-Méthyl-2-(thiophène-2-yl)pyrrolidin-3-yl]méthanamine
Vue d'ensemble
Description
“[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine” is a chemical compound with the molecular formula C10H16N2S . It is also known as "3-Pyrrolidinemethanamine, 1-methyl-2-(2-thienyl)-" .
Molecular Structure Analysis
The molecular structure of “[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine” has been analyzed using density functional theory (DFT) calculations . The geometric data obtained from these calculations are very close to the results from X-ray diffraction analysis .Chemical Reactions Analysis
While specific chemical reactions involving “[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine” are not available, similar compounds have been involved in various chemical reactions. For instance, pyrimidine derivatives, which are nitrogen-rich fused heterocyclic compounds, have been synthesized through ring-opening, ring-closing, and substitution reactions .Applications De Recherche Scientifique
Chimie médicinale
Les dérivés du thiophène ont été identifiés comme une classe de composés biologiquement actifs ayant une variété d'effets biologiques . Ils pourraient être utilisés pour développer des composés avancés avec des avantages médicaux potentiels.
Agents anti-inflammatoires
Certains composés contenant un noyau de thiophène agissent comme des agents anti-inflammatoires . Cela suggère que notre composé peut également avoir des propriétés anti-inflammatoires.
Antagonistes de la sérotonine
Les dérivés du thiophène ont été utilisés dans le traitement de la maladie d'Alzheimer en tant qu'antagonistes de la sérotonine . Cela indique une application potentielle en neuropharmacologie.
Activités antioxydantes
Les alcaloïdes de pyrrolidine possèdent des activités antioxydantes . Le composé en question pourrait potentiellement être étudié pour ses propriétés antioxydantes.
Activités antibactériennes et antifongiques
Les dérivés de pyrrolidine ont montré des activités antibactériennes et antifongiques . Cela suggère des applications possibles dans le développement d'agents antimicrobiens.
Activités anticancéreuses
Les dérivés de pyrrolidinone ont été étudiés pour leurs activités anticancéreuses . Le composé pourrait potentiellement être étudié pour son efficacité contre le cancer.
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that thiophene-based compounds often exhibit a variety of biological effects . For instance, some thiophene derivatives are known to interact with voltage-gated sodium channels .
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiophene derivatives can act as blockers for voltage-gated sodium channels .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Analyse Biochimique
Biochemical Properties
[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. The nature of these interactions often involves the inhibition of enzyme activity, leading to increased levels of neurotransmitters in the synaptic cleft .
Cellular Effects
The effects of [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the dopamine signaling pathway, leading to altered gene expression related to dopamine synthesis and metabolism . Additionally, it impacts cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways. This compound also acts as an enzyme inhibitor, particularly targeting enzymes involved in neurotransmitter metabolism . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and neurotransmitter levels. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing adverse reactions.
Metabolic Pathways
[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-12-5-4-8(7-11)10(12)9-3-2-6-13-9/h2-3,6,8,10H,4-5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWZIDWJNRGCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=CS2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)
![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)
